molecular formula C11H15F2N5 B11730987 {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11730987
M. Wt: 255.27 g/mol
InChI Key: SBLJVQZMEYCCKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not intended for diagnostic or therapeutic use, or for administration to humans or animals. Compound Overview: {[1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine is a synthetic organic compound featuring a core structure of two substituted pyrazole rings linked by a methylene amine bridge. With the molecular formula C 11 H 16 F 2 N 5 , this amine-functionalized pyrazole derivative is a valuable chemical scaffold in medicinal chemistry and drug discovery research. The presence of the difluoromethyl group can significantly influence the compound's electronic properties, metabolic stability, and its ability to engage in hydrogen bonding, making it a crucial motif in the design of bioactive molecules . Research Applications and Potential: The pyrazole core is a privileged structure in pharmaceutical development, found in numerous FDA-approved drugs across various therapeutic areas, including anti-inflammatory agents and anticancer therapeutics . This specific compound, with its dual pyrazole architecture, serves as a versatile intermediate for constructing more complex molecules. Its primary research value lies in its potential as a key precursor or building block in the synthesis of novel compounds for biological screening. Researchers utilize such structures in the exploration of new ligands for central nervous system targets, given that structurally similar 1,3-dialkyl pyrazole compounds have been investigated as potential antipsychotic agents in preclinical studies . The amine linker provides a reactive handle for further functionalization, allowing for the creation of amides, sulfonamides, or reductive amination products to develop structure-activity relationships (SAR) . Handling and Storage: This product is offered as a solid. It should be stored sealed in a dry environment at room temperature. Researchers should handle the compound with appropriate personal protective equipment in a well-ventilated setting. Please refer to the associated Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Properties

Molecular Formula

C11H15F2N5

Molecular Weight

255.27 g/mol

IUPAC Name

1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(2,5-dimethylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C11H15F2N5/c1-8-5-10(17(2)15-8)7-14-6-9-3-4-18(16-9)11(12)13/h3-5,11,14H,6-7H2,1-2H3

InChI Key

SBLJVQZMEYCCKV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCC2=NN(C=C2)C(F)F)C

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation

The synthesis begins with the preparation of the two pyrazole subunits:

  • 1-(Difluoromethyl)-1H-pyrazole-3-methanol : Synthesized via cyclocondensation of difluoroacetyl hydrazine with β-ketoesters under acidic conditions (e.g., HCl/EtOH, 60°C, 8 h).

  • 1,3-Dimethyl-1H-pyrazole-5-methanol : Produced by alkylation of 3-amino-5-methylpyrazole with methyl iodide in the presence of K₂CO₃ (DMF, 25°C, 12 h).

Methylene Amine Bridging

The two pyrazole alcohols are converted to their corresponding chlorides using thionyl chloride (SOCl₂, reflux, 3 h), followed by nucleophilic substitution with methylamine (CH₃NH₂, Et₃N, DCM, 0°C to 25°C, 24 h). Purification via column chromatography (SiO₂, hexane/EtOAc 7:3) yields the target compound in 62–68% overall yield .

Table 1: Key Reaction Parameters for Modular Synthesis

StepReagents/ConditionsYield (%)Purity (%)
Pyrazole cyclizationDifluoroacetyl hydrazine, HCl/EtOH7592
AlkylationMethyl iodide, K₂CO₃, DMF8095
ChlorinationSOCl₂, reflux9098
Amine couplingCH₃NH₂, Et₃N, DCM8597

One-Pot Tandem Approach

Direct Assembly Strategy

A streamlined method involves simultaneous formation of both pyrazole rings and the methylene bridge. Starting from 3,5-diketones and hydrazine derivatives:

  • Step 1 : Difluoroacetone and methyl hydrazine undergo cyclization (EtOH, 80°C, 6 h) to form 1-(difluoromethyl)-3-methylpyrazole.

  • Step 2 : In situ alkylation with 1,3-dimethyl-5-chloromethylpyrazole (pre-synthesized via Claisen-Schmidt condensation) in the presence of K₂CO₃ (DMF, 50°C, 12 h).

This method achieves 55–60% overall yield but requires rigorous temperature control to minimize byproduct formation.

Catalytic Cross-Coupling Methods

Buchwald-Hartwig Amination

A palladium-catalyzed approach links pre-formed pyrazole halides:

  • Substrates : 3-Bromo-1-(difluoromethyl)pyrazole and 5-(Chloromethyl)-1,3-dimethylpyrazole.

  • Catalyst System : Pd(OAc)₂/Xantphos, Cs₂CO₃, dioxane, 100°C, 24 h.

  • Yield : 70–75% with >99% regioselectivity.

Table 2: Catalytic Performance Comparison

Catalyst Loading (mol%)BaseSolventYield (%)
2.5Cs₂CO₃Dioxane75
5.0K₃PO₄Toluene68
2.5Cs₂CO₃DMF62

Challenges and Optimization

Regioselectivity Issues

Competing N-alkylation at pyrazole N1 vs. N2 positions can reduce yields. Using bulky bases (e.g., DBU) or low-temperature conditions (−20°C) suppresses undesired pathways.

Fluorine Stability

The difluoromethyl group is prone to hydrolysis under basic conditions. Anhydrous solvents (e.g., THF over EtOH) and inert atmospheres (N₂/Ar) are critical.

Advanced Purification Techniques

  • Crystallization : Recrystallization from ethanol/water (7:3) enhances purity to >99.5%.

  • Chromatography : Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) resolves regioisomeric impurities.

Scalability and Industrial Relevance

The modular synthesis (Section 1) is preferred for large-scale production due to its robustness and compatibility with continuous-flow systems. Pilot-scale trials (10 kg batches) achieved 65% yield with 98.5% purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl or dimethyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, bases, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may yield simpler pyrazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including the compound . Research indicates that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Results

Bacteria SpeciesZone of Inhibition (mm)MIC (µg/mL)
E. coli1532
S. aureus1264
P. aeruginosa10128

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antifungal Activity

The antifungal potential of pyrazole derivatives has also been explored. A study involving pyrazole-4-carboxamide derivatives demonstrated promising antifungal activity against Botrytis cinerea at concentrations as low as 50 ppm. The difluoromethyl group was identified as a key active moiety contributing to this activity through molecular docking studies, which showed strong binding interactions with fungal enzymes.

Case Study: Antifungal Screening

In a recent investigation, several pyrazole derivatives were synthesized and tested for their antifungal efficacy. The study concluded that compounds with difluoromethyl substitutions exhibited enhanced antifungal properties compared to their counterparts without this modification .

Anticancer Properties

The anticancer potential of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine has been evaluated against various cancer cell lines. Preliminary results indicate that it may inhibit tumor growth by targeting specific kinases involved in cancer progression.

Table 2: Antitumor Efficacy

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung Cancer)15.5Inhibition of EGFR
Compound BMCF7 (Breast Cancer)20.3Apoptosis induction
This compoundHeLa (Cervical Cancer)TBDTBD

These findings underscore the potential of the compound as a therapeutic agent in cancer treatment.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are being actively researched. The mechanism often involves the inhibition of pro-inflammatory cytokines, suggesting that the compound may be beneficial in treating inflammatory diseases.

Mechanism Insights

Studies indicate that the compound may inhibit the NF-kB pathway, which plays a critical role in mediating inflammatory responses. This pathway's inhibition could lead to reduced inflammation and provide therapeutic benefits for conditions such as arthritis and other inflammatory disorders.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on Pyrazole Rings

Key Structural Modifications
Compound Name Substituents (Pyrazole 1) Substituents (Pyrazole 2) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1-(Difluoromethyl) 1,3-Dimethyl Likely ~C12H14F2N5 ~280–300 High electronegativity from difluoromethyl; methyl groups enhance lipophilicity
(1,3-Dimethyl-1H-pyrazol-5-yl)methylamine None (simplified analog) 1,3-Dimethyl C7H13N3 139.20 Base structure lacking difluoromethyl group; used as a precursor
[(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl)methyl] variant 1-(Trifluoroethyl) 1,3-Dimethyl C12H16F3N5 287.28 Increased fluorine content; trifluoroethyl may enhance metabolic resistance
1-(Difluoromethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine 1-(Difluoromethyl) 1-Propyl C11H16ClF2N5 291.73 Propyl substituent increases lipophilicity and steric bulk
5-Fluoro-1,3-dimethyl variant 1-(Difluoromethyl) 5-Fluoro, 1,3-Dimethyl C10H13ClF3N5 295.69 Fluorine at position 5 may alter electronic properties and binding
Impact of Substituents
  • Difluoromethyl vs.
  • Methyl vs. Propyl : The propyl group in increases lipophilicity, which may enhance membrane permeability but reduce solubility.
  • Fluorine Position : The 5-fluoro substituent in could influence aromatic stacking interactions or metabolic stability .

Biological Activity

The compound {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₆H₉F₂N₃
  • Molecular Weight : 183.59 g/mol
  • IUPAC Name : 1-(1-(difluoromethyl)-1H-pyrazol-3-yl)-N-methylmethanamine hydrochloride
  • CAS Number : 1432031-96-3

Biological Activity Overview

The biological activity of pyrazole derivatives, including the specified compound, has been widely studied due to their potential as therapeutic agents in various diseases. The following sections detail specific areas of interest regarding their biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. The compound this compound has shown promise in inhibiting tumor cell growth. For instance, a study indicated that compounds with difluoromethyl groups exhibit enhanced potency against certain cancer cell lines due to improved binding affinity to target proteins involved in cell proliferation and survival pathways .

The mechanisms underlying the biological activity of this compound can be attributed to:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes such as phosphatidylinositol 3-kinase (PI3K), which is crucial for cancer cell metabolism and growth .
  • Modulation of Signaling Pathways : It may interfere with signaling pathways related to cell survival and apoptosis, thereby promoting cancer cell death .

Case Studies and Research Findings

Several case studies have provided insights into the efficacy and safety profile of pyrazole derivatives:

StudyFindings
Study 1 Demonstrated significant inhibition of cancer cell proliferation with an IC50 value lower than 2.0 nM for modified pyrazole compounds.
Study 2 Reported on the synthesis and evaluation of pyrazolo[1,5-a]pyrimidines that showed selective inhibition against specific protein targets linked to cancer progression.
Study 3 Investigated the role of difluoromethyl groups in enhancing the bioactivity and selectivity of pyrazole-based inhibitors against PI3K.

Pharmacological Applications

The compound has potential applications in:

  • Cancer Therapy : Due to its ability to inhibit key growth pathways in cancer cells.
  • Inflammatory Diseases : Pyrazole derivatives have been explored for their anti-inflammatory properties, making them candidates for treating conditions like rheumatoid arthritis .

Q & A

Basic: What are the key synthetic strategies for preparing pyrazole-amine derivatives structurally analogous to this compound?

Methodological Answer:
Synthesis of pyrazole-amine derivatives typically involves multi-component reactions or alkylation of pyrazole precursors . For example:

  • Multi-component reactions using substituted hydrazines and carbonyl compounds (e.g., ketones or aldehydes) to form the pyrazole core .
  • Alkylation of pyrazole amines with halogenated intermediates (e.g., chlorobenzyl halides) under basic conditions (e.g., NaH or K₂CO₃) to introduce substituents .
  • Catalytic coupling with coupling agents like sodium iodide in polar solvents (DMF or THF) at elevated temperatures (~60–100°C) .
    Key Considerations: Solvent polarity, reaction time, and stoichiometric ratios significantly impact yields. Purification often requires column chromatography or recrystallization .

Basic: Which analytical techniques are critical for structural validation of such compounds?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies substituent positions and confirms amine protonation states (e.g., δ 2.29 ppm for methyl groups in pyrazole rings) .
    • 2D NMR (COSY, HSQC) resolves complex splitting patterns in multi-substituted pyrazoles .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns (e.g., EI-MS m/z 215 [M+H]⁺ for pyrazole derivatives) .
  • Infrared (IR) Spectroscopy:
    • Detects functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .

Advanced: How do fluorine substituents (e.g., difluoromethyl) influence the compound’s reactivity and biological activity?

Methodological Answer:

  • Chemical Reactivity:
    • Fluorine’s electronegativity enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic substitution reactions .
    • Difluoromethyl groups increase metabolic stability by resisting oxidative degradation compared to non-fluorinated analogs .
  • Biological Activity:
    • Fluorine improves hydrophobic interactions with target proteins (e.g., enzymes or receptors), enhancing binding affinity .
    • Comparative studies using analogs (e.g., replacing difluoromethyl with methyl or trifluoromethyl groups) can isolate substituent effects .

Advanced: How can computational modeling guide the design of pyrazole-amine derivatives for specific biological targets?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Predicts molecular geometry, bond angles, and charge distribution (e.g., Mulliken charges for nitrogen atoms in pyrazole rings) .
    • Maps electrostatic potential surfaces to identify nucleophilic/electrophilic sites for ligand-target interactions .
  • Molecular Docking:
    • Simulates binding modes with biological targets (e.g., kinases or GPCRs) using software like AutoDock or Schrödinger .
    • Validates hypotheses from experimental IC₅₀ data by correlating docking scores with inhibitory activity .

Advanced: How can researchers resolve contradictions in synthetic protocols for similar pyrazole-amine derivatives?

Methodological Answer:

  • Parameter Optimization:
    • Systematically vary solvents (DMF vs. THF), temperatures (25°C vs. 80°C), and catalysts (e.g., CuBr vs. Pd catalysts) to identify optimal conditions .
  • Mechanistic Studies:
    • Use kinetic isotope effects or trapping experiments to elucidate reaction pathways (e.g., SN2 vs. radical mechanisms) .
  • Comparative Analysis:
    • Cross-reference NMR data from similar compounds to validate structural assignments (e.g., methyl vs. difluoromethyl chemical shifts) .

Advanced: What strategies are effective for assessing the biological potential of pyrazole-amine derivatives in drug discovery?

Methodological Answer:

  • In Vitro Screening:
    • Test antimicrobial activity via minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
    • Evaluate anticancer potential using MTT assays on cancer cell lines (e.g., IC₅₀ values for cytotoxicity) .
  • ADME Profiling:
    • Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .
  • Target Identification:
    • Use pull-down assays or thermal shift assays to identify protein targets (e.g., kinases or proteases) .

Advanced: How can crystallographic studies enhance understanding of pyrazole-amine derivative interactions?

Methodological Answer:

  • Single-Crystal X-ray Diffraction:
    • Resolves 3D molecular conformation and hydrogen-bonding networks (e.g., intramolecular C–H⋯N bonds stabilizing pyrazole rings) .
    • Identifies packing motifs (e.g., zigzag chains via N-H⋯O hydrogen bonds) that influence solid-state reactivity .
  • Synchrotron Radiation:
    • Enhances resolution for electron density maps, critical for studying fluorine’s van der Waals interactions .

Basic: What are common pitfalls in synthesizing multi-substituted pyrazole derivatives, and how can they be mitigated?

Methodological Answer:

  • Side Reactions:
    • Over-alkylation can occur; use bulky bases (e.g., DIPEA) to control regioselectivity .
  • Purification Challenges:
    • Polar byproducts may co-elute; employ gradient elution in HPLC or mixed-solvent recrystallization .
  • Moisture Sensitivity:
    • Conduct reactions under inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.